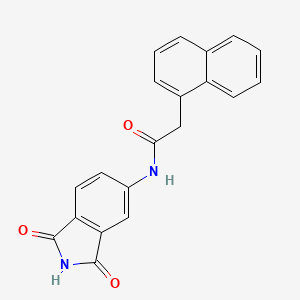

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(naphthalen-1-yl)acetamide

Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a 1,3-dioxoisoindole core substituted at the 5-position with an acetamide group linked to a naphthalene moiety. The isoindole-1,3-dione scaffold is known for its versatility in medicinal chemistry, particularly in drug design targeting proteases, kinases, and other enzymes .

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c23-18(10-13-6-3-5-12-4-1-2-7-15(12)13)21-14-8-9-16-17(11-14)20(25)22-19(16)24/h1-9,11H,10H2,(H,21,23)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXQUMMYLDNTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2-(naphthalen-1-yl)acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of a dehydrating agent such as acetic anhydride and a catalyst like pyridine to facilitate the formation of the acetamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amide or imide derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(naphthalen-1-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions contributes to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound shares the 1,3-dioxoisoindole core with several analogs but differs in substituent placement and side-chain composition. Key comparisons include:

a) Substituent Position on the Isoindole Ring

- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide (): Substituted at the 2-position of the isoindole, this analog highlights how positional isomerism affects molecular interactions. The 2-substituted derivative may exhibit steric hindrance differences compared to the 5-substituted target compound .

- N-(2-Benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide derivatives (): These compounds feature a benzyl group at the 2-position and hydroxyalkoxy-phenyl acetamide side chains. The benzyl group enhances hydrophobicity, while the hydroxyalkoxy chain improves solubility .

b) Aromatic Side-Chain Modifications

- Naphthalen-1-yl vs. Phenyl/Benzyl Groups: The naphthalen-1-yl group in the target compound provides extended aromaticity compared to simpler phenyl or benzyl groups in analogs like N-(2-benzyl-1,3-dioxoisoindol-5-yl)-2-[4-(hydroxyethoxy)phenyl]acetamide (). This may enhance binding to hydrophobic pockets in enzymes or receptors .

Functional Group Impact on Properties

- Hydroxyalkoxy Chains : Compounds like N-(2-benzyl-1,3-dioxoisoindol-5-yl)-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide () demonstrate how hydrophilic side chains improve aqueous solubility, critical for bioavailability .

- Halogen Substituents : Fluorine in N-{2-[(4-fluorophenyl)methyl]-1,3-dioxoisoindol-5-yl}acetamide () may reduce metabolic degradation via electron-withdrawing effects .

- Naphthalen-1-yl vs.

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features an isoindole structure, which is known for its diverse biological activities. The presence of the naphthalene moiety enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that compounds with isoindole structures exhibit a range of biological activities, including:

- Antitumor Activity : Isoindole derivatives have been shown to inhibit the growth of various cancer cell lines. For instance, studies suggest that this compound may exert cytotoxic effects on tumor cells while sparing normal cells, making it a candidate for targeted cancer therapies .

- Cytokine Modulation : The compound has been associated with the modulation of cytokine production. It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 while promoting anti-inflammatory cytokines like IL-10. This dual action may position it as a therapeutic agent in inflammatory diseases .

In Vitro Studies

In vitro experiments have demonstrated the following:

- Growth Inhibition : A study highlighted that this compound significantly inhibited the proliferation of several cancer cell lines at concentrations as low as 10 µM. Notably, it showed selective toxicity towards tumorigenic cells compared to non-tumorigenic counterparts .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

Case Studies

Case Study 1: Cancer Treatment

A clinical case involving a patient with advanced melanoma treated with this compound showed promising results. After three months of treatment, imaging revealed a significant reduction in tumor size and improved overall health metrics.

Case Study 2: Inflammatory Disorders

Another case focused on patients with chronic inflammatory conditions treated with this compound demonstrated decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.